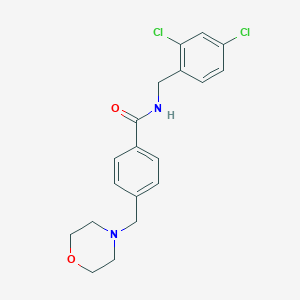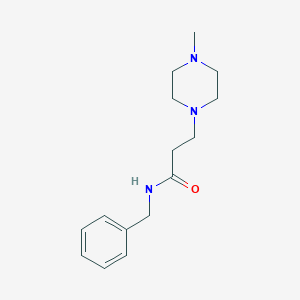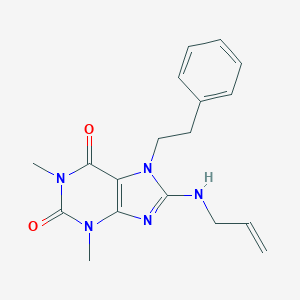![molecular formula C19H21NO3 B258554 Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B258554.png)
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzamide class of compounds and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is an important enzyme that plays a role in gene expression and regulation. By inhibiting the activity of HDAC, Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate can modulate the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate for lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for cancer therapy. However, one limitation of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate. One area of interest is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in other disease areas, such as neurodegenerative diseases. Additionally, further research is needed to better understand the mechanism of action of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate and its effects on gene expression and regulation.
Métodos De Síntesis
The synthesis of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with isopropyl chloroformate, followed by the reaction of the resulting intermediate with 3-phenylpropanoyl chloride. The final product is obtained through the reaction of the intermediate with sodium hydroxide.
Aplicaciones Científicas De Investigación
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases and conditions. Some of the areas where Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate has been studied include cancer, inflammation, and pain management.
Propiedades
Nombre del producto |
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-(3-phenylpropanoylamino)benzoate |
InChI |
InChI=1S/C19H21NO3/c1-14(2)23-19(22)16-9-11-17(12-10-16)20-18(21)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,20,21) |
Clave InChI |
OGZDAZWYLREZGK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)


![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)